molecular formula C12H15ClF3NS B14075751 4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride

4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride

Cat. No.: B14075751
M. Wt: 297.77 g/mol
InChI Key: PTYSBGOBFBVYLO-UHFFFAOYSA-N
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Description

4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 2-trifluoromethyl-phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride typically involves the reaction of piperidine with 2-trifluoromethyl-phenylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process. The final product is typically isolated and purified using industrial-scale crystallization or distillation methods.

Chemical Reactions Analysis

Types of Reactions

4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The original sulfide.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylsulfanyl group can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)aniline
  • 4-Fluoro-2-(trifluoromethyl)phenol
  • Trifluoromethyl phenyl sulfone

Uniqueness

4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride is unique due to the presence of both the trifluoromethyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these groups in a single molecule can result in enhanced stability, reactivity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H15ClF3NS

Molecular Weight

297.77 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]sulfanylpiperidine;hydrochloride

InChI

InChI=1S/C12H14F3NS.ClH/c13-12(14,15)10-3-1-2-4-11(10)17-9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H

InChI Key

PTYSBGOBFBVYLO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1SC2=CC=CC=C2C(F)(F)F.Cl

Origin of Product

United States

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